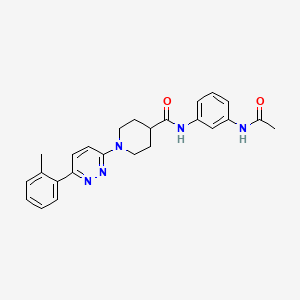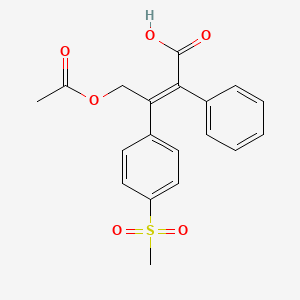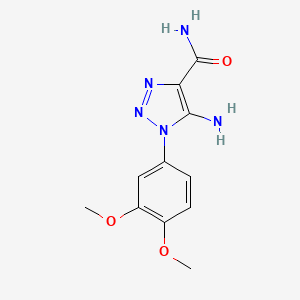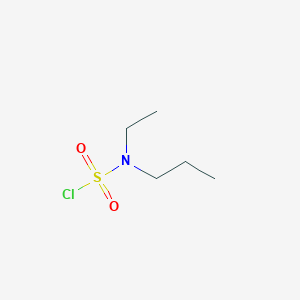
2-(2,5-dioxopyrrolidin-1-yl)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-dioxopyrrolidin-1-yl)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H22N2O4S and its molecular weight is 362.44. The purity is usually 95%.
BenchChem offers high-quality 2-(2,5-dioxopyrrolidin-1-yl)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,5-dioxopyrrolidin-1-yl)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The compound has been utilized in the synthesis and characterization of novel coordination complexes. For instance, derivatives of pyrazole-acetamide have been synthesized and characterized using various spectroscopic methods. These compounds show significant antioxidant activity (Chkirate et al., 2019) (Chkirate et al., 2019).
Insecticidal Applications
- The compound serves as a precursor for synthesizing various heterocycles, which have shown potential as insecticidal agents. These heterocycles, such as pyrrole, pyridine, and coumarin, have been evaluated for their effectiveness against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017) (Fadda et al., 2017).
Antitumor Activity
- The compound is also used in synthesizing derivatives that exhibit antitumor activity. For instance, certain derivatives containing a pyrazole moiety have been synthesized and evaluated for their effectiveness against various cancer cell lines (Alqasoumi et al., 2009) (Alqasoumi et al., 2009).
Organic Synthesis
- In organic synthesis, the compound has been used in the synthesis of pyrano and pyrrolo derivatives. For instance, acylketene S,N-acetals react with maleic anhydride to yield various derivatives in this chemical class (Gupta et al., 1988) (Gupta et al., 1988).
Chemical Reactivity Studies
- α-Cyanothioacetamide, a related compound, is used as a starting compound for preparing functionally substituted derivatives. These derivatives include pyrans, thiopyrans, pyridines, and others, illustrating the broad synthetic utility of these compounds (Dyachenko et al., 2018) (Dyachenko et al., 2018).
Antimicrobial Activity
- The compound has been utilized in the synthesis of new heterocycles that incorporate antipyrine moiety. These newly synthesized compounds have been evaluated for their antimicrobial activity (Bondock et al., 2008) (Bondock et al., 2008).
Pharmaceutical Intermediate
- It serves as an advantageous intermediate in the production of pharmaceutically effective acetamides. The processes for the production of these intermediates and active substances are well-documented (Fort, 2002) (Fort, 2002).
Propiedades
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[(4-phenylsulfanyloxan-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c21-15(12-20-16(22)6-7-17(20)23)19-13-18(8-10-24-11-9-18)25-14-4-2-1-3-5-14/h1-5H,6-13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKSEPWQNDVJKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NCC2(CCOCC2)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Methylphenyl)sulfanyl]-1,1-diphenyl-1-ethanol](/img/structure/B2919366.png)

![ethyl 3-(8-(2-methoxyethyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2919368.png)
![2-(4-fluorobenzamido)-N-(pyridin-4-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2919369.png)


![N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2919372.png)
![N-(1-cyanocyclobutyl)-N,5-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2919373.png)

![(E)-4-benzoyl-N-((4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamothioyl)benzamide](/img/structure/B2919375.png)
![2,2-Dimethyl-6,8-dioxa-7lambda6-thiaspiro[3.5]nonane 7,7-dioxide](/img/structure/B2919377.png)
![8-(4-methoxyphenyl)-2-(3-(trifluoromethyl)benzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2919380.png)
![2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methylphenyl)acetamide](/img/no-structure.png)
